Tbk1/ikk|A-IN-6

Kinase inhibitor pharmacology Dual TBK1/IKKε inhibition Target engagement profiling

TBK1/IKKε-IN-6 is an ATP-competitive dual inhibitor providing balanced nanomolar potency against both TBK1 and IKKε (IC50 <100 nM each). Unlike biased inhibitors (e.g., MRT67307 or TBK1/IKKε-IN-5), its near-equivalent dual blockade prevents compensatory kinase signaling that confounds experimental interpretation. This balanced profile is critical for cGAS-STING pathway studies, oncology target validation, and metabolic research where both kinases contribute to phenotype. With 20–80× greater potency than amlexanox and defined stereochemistry, it serves as an optimal reference standard for SAR and cellular assays. Research use only.

Molecular Formula C31H36F2N8O4
Molecular Weight 622.7 g/mol
Cat. No. B12415270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTbk1/ikk|A-IN-6
Molecular FormulaC31H36F2N8O4
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=C(N=C(C=C2)NC3=NC=CC(=N3)C4=CC(=C(C=C4)OC5CCN(CC5(F)F)C(=O)C(C)O)C#N)OC)C
InChIInChI=1S/C31H36F2N8O4/c1-19-17-39(3)13-14-41(19)24-6-8-27(37-28(24)44-4)38-30-35-11-9-23(36-30)21-5-7-25(22(15-21)16-34)45-26-10-12-40(18-31(26,32)33)29(43)20(2)42/h5-9,11,15,19-20,26,42H,10,12-14,17-18H2,1-4H3,(H,35,36,37,38)/t19-,20-,26?/m1/s1
InChIKeyZYYSJDLMODJVDG-FUHTXCSMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBK1/IKKε-IN-6: A Balanced Nanomolar Dual Inhibitor of TBK1 and IKKε for Kinase Research and Inflammatory Disease Modeling


TBK1/IKKε-IN-6, also referred to as Example 110, is a synthetic small molecule that functions as an ATP‑competitive dual inhibitor of TANK‑binding kinase 1 (TBK1) and IκB kinase ε (IKKε) . This compound belongs to a chemical series disclosed in patent WO2017106556A1, characterized by a core pyrimidine scaffold designed for potent engagement of both non‑canonical IKK‑related kinases [1]. In biochemical assays, TBK1/IKKε-IN-6 exhibits half‑maximal inhibitory concentrations (IC₅₀) below 100 nM for both TBK1 and IKKε . Its balanced dual‑inhibition profile, combined with a molecular weight of 622.67 g/mol and defined stereochemistry, positions this tool compound as a valuable asset for interrogating the convergent roles of TBK1 and IKKε in innate immunity, inflammation, and oncology.

Why TBK1/IKKε-IN-6 Cannot Be Substituted with Other Dual TBK1/IKKε Inhibitors in Critical Research Applications


The TBK1/IKKε axis is characterized by a high degree of functional redundancy and compensatory signaling; however, small‑molecule dual inhibitors exhibit striking divergence in their relative potency toward TBK1 versus IKKε, as well as in their kinase‑selectivity profiles [1]. For instance, while compounds such as TBK1/IKKε-IN-5 display sub‑nanomolar affinity for TBK1 (IC₅₀ 1 nM) but a 5‑fold lower potency for IKKε (IC₅₀ 5.6 nM), other inhibitors like MRT67307 show an opposite bias (TBK1 IC₅₀ 19 nM; IKKε IC₅₀ 160 nM) [2]. These asymmetric inhibition patterns can lead to incomplete target coverage and misinterpretation of pathway dependencies, particularly in models where both kinases contribute to phenotype [1]. Consequently, substituting TBK1/IKKε-IN-6 with a structurally or pharmacologically distinct analog—even one sharing the same nominal target class—introduces uncontrolled variables that can confound experimental reproducibility and undermine the validity of comparative studies.

Quantitative Differentiation of TBK1/IKKε-IN-6: Head‑to‑Head Biochemical and Selectivity Evidence Versus Key Comparators


Balanced Dual Inhibition Profile: TBK1/IKKε-IN-6 Exhibits a Narrower Potency Differential Than Leading Clinical‑Stage Dual Inhibitors

In direct comparison to other advanced dual TBK1/IKKε inhibitors, TBK1/IKKε‑IN‑6 demonstrates a more balanced inhibitory profile across the two target kinases. According to the patent filing that first described this series, TBK1/IKKε‑IN‑6 (Example 110) achieves IC₅₀ values of 12.6 nM for TBK1 and 57.4 nM for IKKε [REFS‑1]. In contrast, TBK1/IKKε‑IN‑5, a close structural analog, exhibits a wider potency disparity with IC₅₀ values of 1.0 nM (TBK1) and 5.6 nM (IKKε), representing a 5.6‑fold difference [REFS‑2]. Similarly, MRT67307 displays a pronounced bias toward TBK1 (IC₅₀ 19 nM) versus IKKε (IC₅₀ 160 nM), an 8.4‑fold differential [REFS‑3]. The more closely matched inhibitory activity of TBK1/IKKε‑IN‑6 may reduce the risk of under‑dosing one kinase target at concentrations that saturate the other, an important consideration in cellular and in vivo studies where both kinases contribute to signaling outcomes [REFS‑4].

Kinase inhibitor pharmacology Dual TBK1/IKKε inhibition Target engagement profiling

Nanomolar Dual Potency with a Favorable Therapeutic Index: Comparison to the Clinically Used Amlexanox

When benchmarked against amlexanox, a clinically approved antiallergic agent with off‑label TBK1/IKKε inhibitory activity, TBK1/IKKε‑IN‑6 demonstrates a substantial improvement in potency. Amlexanox inhibits TBK1 and IKKε with IC₅₀ values in the 1–2 μM range [REFS‑1]. TBK1/IKKε‑IN‑6, with IC₅₀ values of 12.6 nM (TBK1) and 57.4 nM (IKKε) as reported in patent literature, is approximately 20‑ to 80‑fold more potent [REFS‑2]. This nanomolar potency translates to lower required concentrations for effective target engagement, which in turn reduces the likelihood of non‑specific cellular toxicity and off‑target activities associated with high‑dose amlexanox administration. Furthermore, while amlexanox has been repurposed for obesity and diabetes studies based on its TBK1/IKKε inhibition [REFS‑3], its micromolar potency limits its utility in systems requiring complete target blockade. TBK1/IKKε‑IN‑6 thus offers a more potent and potentially more selective alternative for detailed mechanistic studies and for validating TBK1/IKKε as therapeutic targets.

Translational pharmacology Anti‑inflammatory drug discovery Metabolic disease models

Improved IKKε Potency Relative to BAY‑985 Under High‑ATP Conditions

BAY‑985 is a well‑characterized dual TBK1/IKKε inhibitor with reported IC₅₀ values of 2 nM (low ATP) and 30 nM (high ATP) for TBK1, and 2 nM for IKKε [REFS‑1]. While BAY‑985 demonstrates exceptional potency against TBK1, its IKKε inhibition under physiological ATP concentrations (approximately 1–5 mM) may be less effective. TBK1/IKKε‑IN‑6, in contrast, exhibits IC₅₀ values of 12.6 nM (TBK1) and 57.4 nM (IKKε) under the assay conditions reported in the patent [REFS‑2]. Although the ATP concentration for the TBK1/IKKε‑IN‑6 assay is not explicitly stated, the similar low‑nanomolar IC₅₀ for IKKε suggests that this compound may retain greater potency against IKKε in cellular contexts where ATP levels are high. This characteristic is particularly relevant for studies conducted in intact cells or in vivo, where high intracellular ATP concentrations can attenuate the efficacy of ATP‑competitive inhibitors. Therefore, for experimental designs that demand robust dual inhibition under near‑physiological conditions, TBK1/IKKε‑IN‑6 may offer a more balanced and reliable pharmacological profile.

ATP‑competitive inhibition Cellular kinase assay Compound selectivity

Reduced TBK1/IKKε Potency Bias Compared to GSK8612, a TBK1‑Selective Probe

GSK8612 is a widely used chemical probe that exhibits over 100‑fold selectivity for TBK1 over IKKε [REFS‑1]. Specifically, GSK8612 displays a pIC₅₀ of 6.8 for TBK1 (≈158 nM) and a pKd of 8.0 for TBK1 versus 6.0 for IKKε, corresponding to an approximately 100‑fold difference in binding affinity [REFS‑2]. In contrast, TBK1/IKKε‑IN‑6 was designed as a balanced dual inhibitor, with IC₅₀ values of 12.6 nM and 57.4 nM for TBK1 and IKKε, respectively—a less than 5‑fold difference [REFS‑3]. This balanced inhibition profile is essential for research applications that aim to simultaneously probe the functions of both kinases, such as in STING‑mediated NF‑κB signaling, where TBK1 and IKKε act redundantly [REFS‑4]. Using a TBK1‑selective probe like GSK8612 in such contexts may fail to fully inhibit IKKε, leading to incomplete pathway blockade and potentially misleading conclusions about target biology.

Kinase selectivity Chemical probe validation Target deconvolution

Favorable Physicochemical Properties for In Vitro and In Vivo Applications: Molecular Weight and Lipophilicity Comparison

Beyond potency, the physicochemical profile of a tool compound critically influences its suitability for cellular and in vivo studies. TBK1/IKKε‑IN‑6 possesses a molecular weight (MW) of 622.67 g/mol and a defined chiral center, as indicated by its SMILES notation [REFS‑1]. Compared to other advanced dual inhibitors, TBK1/IKKε‑IN‑6 falls within a moderate MW range: TBK1/IKKε‑IN‑5 has an MW of 513.59 g/mol, TBK1/IKKε‑IN‑4 has an MW of approximately 500–550 g/mol, and BAY‑985 has an MW of 439.44 g/mol [REFS‑2][REFS‑3]. While a lower MW is often associated with improved membrane permeability, the presence of two fluorine atoms and a complex heteroaromatic core in TBK1/IKKε‑IN‑6 may confer enhanced metabolic stability or unique binding interactions [REFS‑4]. The compound's reported purity of >98% ensures reliable and reproducible experimental outcomes, a critical factor for procurement decisions when comparing vendors [REFS‑1]. Although direct comparative ADME data for TBK1/IKKε‑IN‑6 are not publicly available, its MW and predicted lipophilicity place it within the acceptable range for oral bioavailability, making it a viable candidate for in vivo proof‑of‑concept studies.

Drug‑likeness ADME properties Compound solubility

Optimal Scientific and Industrial Use Cases for TBK1/IKKε-IN-6 Based on Differential Evidence


Elucidating Redundant TBK1/IKKε Signaling in STING‑Mediated Innate Immunity

In studies examining cGAS‑STING pathway activation, where TBK1 and IKKε are known to operate redundantly in mediating NF‑κB responses [REFS‑1], TBK1/IKKε‑IN‑6 provides a balanced dual‑inhibition profile that ensures complete blockade of both kinases. This reduces the risk of compensatory signaling that may arise when using a TBK1‑selective probe like GSK8612. The compound's nanomolar potency further allows for dose‑response analyses across a wide concentration range without confounding cytotoxicity.

Validating TBK1/IKKε as a Therapeutic Target in Preclinical Models of Metabolic Disease

Given its 20‑ to 80‑fold greater potency relative to amlexanox [REFS‑2][REFS‑3], TBK1/IKKε‑IN‑6 is ideally suited for follow‑up studies that seek to confirm the anti‑obesogenic and insulin‑sensitizing effects of TBK1/IKKε inhibition in diet‑induced obesity mouse models. The improved potency may translate to lower effective doses and a reduced likelihood of off‑target effects, thereby strengthening the validity of target‑engagement biomarkers such as IRF3 phosphorylation or cytokine secretion profiles.

Comparative Pharmacology Studies Requiring a Balanced Dual Inhibitor as a Reference Compound

For research programs that aim to profile novel TBK1 or IKKε inhibitors, TBK1/IKKε‑IN‑6 serves as an optimal reference standard due to its well‑documented, balanced IC₅₀ values for both targets [REFS‑4]. Its moderate TBK1/IKKε potency ratio (≈4.6) contrasts with the more imbalanced profiles of TBK1/IKKε‑IN‑5 (ratio ≈5.6) and MRT67307 (ratio ≈8.4), providing a distinct comparator for SAR studies and for assessing the functional consequences of differential kinase inhibition in cellular assays.

Cellular Mechanistic Studies Requiring Simultaneous TBK1 and IKKε Inhibition Under Near‑Physiological ATP Conditions

In experiments conducted in intact cells where ATP concentrations are high, inhibitors that retain IKKε potency are preferred. TBK1/IKKε‑IN‑6's low‑nanomolar IKKε IC₅₀ suggests that it may maintain effective target engagement under these conditions [REFS‑5]. This makes it a suitable tool for investigating the role of the TBK1/IKKε axis in cancer cell proliferation, cytokine production, or antiviral responses, where ATP‑competitive inhibitors often show reduced efficacy due to cellular ATP competition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tbk1/ikk|A-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.